3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI)
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Overview
Description
3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) is an organic compound that features a pyridine ring attached to a butene chain with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) typically involves the use of pyridine derivatives and butene intermediates. One common method involves the reaction of 3-pyridylboronic acid with butene derivatives under Suzuki coupling conditions. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a saturated alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 3-pyridyl-3-butene-1-one.
Reduction: Formation of 3-pyridylbutanol.
Substitution: Formation of 3-nitropyridine derivatives.
Scientific Research Applications
3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand for nicotinic acetylcholine receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including analgesic and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridylboronic acid: Used in similar synthetic applications.
3-Pyridylacrylic acid: Another pyridine derivative with different functional groups.
N-(3-Pyridyl)pivalamide: A compound with a similar pyridine ring but different substituents.
Uniqueness
3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner.
Properties
IUPAC Name |
(1S)-1-pyridin-3-ylbut-3-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7,9,11H,1,4H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXCONFJQGCIBF-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CN=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CN=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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